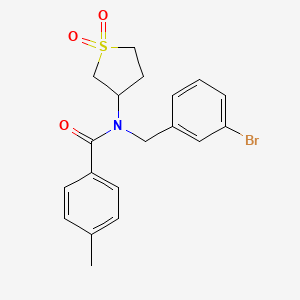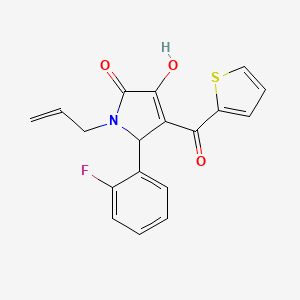![molecular formula C22H22ClNO6 B15098921 (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15098921.png)
(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrol-2-one core, substituted with various functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: Functional groups such as the 4-chlorobenzoyl, hydroxy, and methoxy groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules such as proteins or nucleic acids. Its functional groups could enable binding to specific biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. For example, its structural features might allow it to act as an inhibitor of certain enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
相似化合物的比较
Similar Compounds
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the methoxy group on the phenyl ring.
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(propyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the methoxy group on the propyl chain.
Uniqueness
The presence of both methoxy and hydroxy groups on the phenyl ring and the methoxypropyl chain makes 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one unique. These functional groups can significantly influence its chemical reactivity and biological activity.
属性
分子式 |
C22H22ClNO6 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC 名称 |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H22ClNO6/c1-29-11-3-10-24-19(14-6-9-16(25)17(12-14)30-2)18(21(27)22(24)28)20(26)13-4-7-15(23)8-5-13/h4-9,12,19,25-26H,3,10-11H2,1-2H3/b20-18+ |
InChI 键 |
XABSQUYFWSYMDB-CZIZESTLSA-N |
手性 SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
规范 SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5,6-trimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15098845.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B15098853.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15098855.png)
![5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B15098860.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15098865.png)
![2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15098870.png)
![2-[(2,5-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15098886.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B15098890.png)


![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide](/img/structure/B15098922.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B15098924.png)
![N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide](/img/structure/B15098926.png)
